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Compound of Interest

Compound Name: NanoLuc substrate 1

Cat. No.: B12363159 Get Quote

NanoLuc® Assay Technical Support Center
Welcome to the NanoLuc® Assay Technical Support Center. This resource provides

researchers, scientists, and drug development professionals with comprehensive

troubleshooting guides and frequently asked questions (FAQs) to ensure the successful

execution of their experiments involving NanoLuc® luciferase.

Frequently Asked Questions (FAQs)
Q1: What is the correct ratio for mixing NanoLuc® substrate and buffer?

A1: To prepare the Nano-Glo® Luciferase Assay Reagent, you should combine one volume of

the Nano-Glo® Luciferase Assay Substrate with 50 volumes of the Nano-Glo® Luciferase

Assay Buffer.[1] For instance, to make 10 ml of the assay reagent, add 200 µl of the substrate

to 10 ml of the buffer.[1]

Q2: What are the proper storage conditions for the NanoLuc® substrate and buffer?

A2: Both the Nano-Glo® Luciferase Assay Substrate and the Nano-Glo® Luciferase Assay

Buffer should be stored at -20°C. The buffer can be stored at 4°C for up to one year or at room

temperature for up to three months. The substrate is stable for up to two weeks when stored at

4°C. It is recommended to avoid thawing the components at temperatures exceeding 25°C.[1]

Q3: How stable is the reconstituted Nano-Glo® Luciferase Assay Reagent?
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A3: It is highly recommended to prepare the Nano-Glo® Luciferase Assay Reagent fresh for

each use.[1] Once reconstituted, the reagent's activity will decrease over time. The stability of

the reconstituted reagent is summarized in the table below.

Q4: Can I use the Nano-Glo® Luciferase Assay Reagent for both intracellular and secreted

NanoLuc®?

A4: Yes, the Nano-Glo® Luciferase Assay Reagent contains an integral lysis buffer, making it

suitable for direct use on cells expressing NanoLuc® luciferase intracellularly or for measuring

secreted NanoLuc® in the culture medium.[1][2]

Troubleshooting Guides
Low or No Luminescent Signal
Problem: The luminescent signal is much lower than expected or absent.
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Possible Cause Troubleshooting Steps

Incorrect Reagent Preparation

Ensure the substrate and buffer were mixed at

the correct 1:50 ratio. Verify that the

components were properly thawed and mixed

before use.

Improper Storage

Confirm that the substrate and buffer were

stored at the recommended -20°C. Avoid

multiple freeze-thaw cycles of the substrate.

Degraded Reagent

Prepare fresh Nano-Glo® Luciferase Assay

Reagent for each experiment, as the

reconstituted reagent loses activity over time.[1]

Low NanoLuc® Expression

For transient transfections, optimize transfection

efficiency. For stable cell lines, verify the

expression level of NanoLuc® protein. Consider

using a vector with unfused NanoLuc® for

maximal brightness, as it has a long intracellular

half-life (>6 hours).[1]

Presence of Inhibitors

Certain compounds in your test samples may

inhibit the NanoLuc® enzyme. Common

inhibitors include compounds with a phenyl-1,4-

dihydropyridine core or an aryl sulfonamide

scaffold.[3][4] If inhibition is suspected, perform

a control experiment with purified NanoLuc®

enzyme and the potential inhibitor.

Incorrect Assay Protocol

Ensure that the volume of the assay reagent

added is equal to the volume of the cell culture

medium in the well.[1] Allow for the

recommended 3-minute incubation period after

reagent addition before measuring

luminescence.[1]

High Luminescent Signal
Problem: The luminescent signal is saturated or too high for the instrument's linear range.
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Possible Cause Troubleshooting Steps

High NanoLuc® Expression

Reduce the amount of plasmid DNA used for

transfection. If using a stable cell line, you may

need to select a clone with a lower expression

level.

Substrate Depletion

At extremely high enzyme concentrations, the

furimazine substrate can be rapidly depleted,

leading to a shorter signal half-life.[1] If a

reduced signal half-life is observed, it indicates

a very high NanoLuc® concentration.

Sample Dilution

Dilute the cell lysate or culture medium

containing the NanoLuc® enzyme before adding

the assay reagent.

Instrument Settings
Reduce the integration time or gain settings on

the luminometer.

Plate Type

If the signal is excessively high, consider using

a black opaque-walled plate to absorb some of

the emitted light.[5]

Quantitative Data Summary
The stability of the reconstituted Nano-Glo® Luciferase Assay Reagent and the signal half-life

under different conditions are critical for experimental planning and data interpretation.
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Parameter Condition Value

Reconstituted Reagent

Stability
Room Temperature

10% activity loss in ~8 hours;

50% activity loss in ~2 days[1]

4°C
<10% activity loss over 2

days[1]

Signal Half-Life Standard Assay Conditions
Approximately 120 minutes[1]

[6]

High NanoLuc® Concentration
Can be significantly reduced

due to substrate depletion[1]

Secreted NanoLuc® in

Medium
> 4 days at 37°C[1]

Experimental Protocols
Protocol: Preparation of Nano-Glo® Luciferase Assay
Reagent and Measurement
This protocol outlines the essential steps for preparing the assay reagent and performing a

luminescence measurement.

Equilibrate Components: Remove the Nano-Glo® Luciferase Assay Substrate and Buffer

from -20°C storage. Allow them to equilibrate to room temperature before mixing. Thaw the

buffer completely, ensuring the temperature does not exceed 25°C.[1]

Prepare Assay Reagent: In a clean tube, combine 1 volume of Nano-Glo® Luciferase Assay

Substrate with 50 volumes of Nano-Glo® Luciferase Assay Buffer. Mix gently by inversion or

pipetting. For example, add 200 µl of substrate to 10 ml of buffer.

Sample Preparation: If using cultured cells, ensure the plate is equilibrated to room

temperature for 5-10 minutes before adding the reagent.[1]

Reagent Addition: Add a volume of the prepared Nano-Glo® Luciferase Assay Reagent

equal to the volume of the culture medium in each well. For a 96-well plate, this is typically

100 µl of reagent added to 100 µl of medium.[1]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/nanoglo-luciferase-assay-system-protocol.pdf
https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/nanoglo-luciferase-assay-system-protocol.pdf
https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/nanoglo-luciferase-assay-system-protocol.pdf
https://www.promega.com/products/luciferase-assays/reporter-assays/nano_glo-luciferase-assay-system/
https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/nanoglo-luciferase-assay-system-protocol.pdf
https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/nanoglo-luciferase-assay-system-protocol.pdf
https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/nanoglo-luciferase-assay-system-protocol.pdf
https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/nanoglo-luciferase-assay-system-protocol.pdf
https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/nanoglo-luciferase-assay-system-protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: Incubate the plate at room temperature for at least 3 minutes to allow for cell

lysis and the luminescent reaction to stabilize.[1]

Measurement: Measure the luminescence using a plate reader.

Visualizations
Experimental Workflow for NanoLuc® Assay
The following diagram illustrates the standard workflow for performing a NanoLuc® luciferase

assay, from reagent preparation to data acquisition.

Caption: Standard workflow for the NanoLuc® luciferase assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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